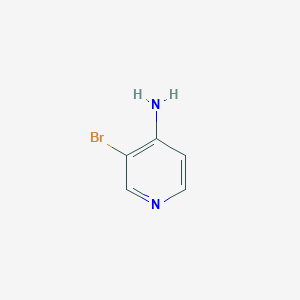
4-Amino-3-bromopyridine
Cat. No. B079700
M. Wt: 173.01 g/mol
InChI Key: DDQYSZWFFXOXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08048862B2
Procedure details


To a solution of compound 3-bromopyridin-4-amine (3 g, 17.4 mmol.) in 20 mL of anhydrous THF was added a solution of LiHMDS (1M in THF, 36.4 mL, 36.4 mmol) at 0° C. After stirring for 30 min, methyl chloroformate (2 g, 20.8 mmol) was added at 0° C. The reaction mixture was stirred at 0° C. for 2 hrs and then at r.t. overnight. The reaction was quenched with saturated aqueous ammonium chloride. The organic solvent was evaporated and the aqueous layer was extracted with ethyl acetate. The organic layers were dried over Na2SO4, concentrated. The crude product was purified by silica gel column chromatography (Petroleum ether:Ethyl acetate=1:2) to afford methyl 3-bromopyridin-4-ylcarbamate (2.34 g, 59%).




Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.Cl[C:20]([O:22][CH3:23])=[O:21]>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][C:20](=[O:21])[O:22][CH3:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1N
|
|
Name
|
|
|
Quantity
|
36.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 0° C. for 2 hrs
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated aqueous ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel column chromatography (Petroleum ether:Ethyl acetate=1:2)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=CC1NC(OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.34 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
